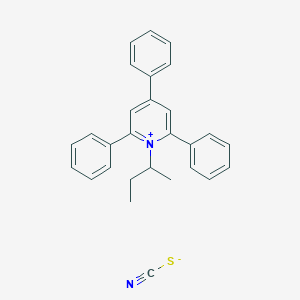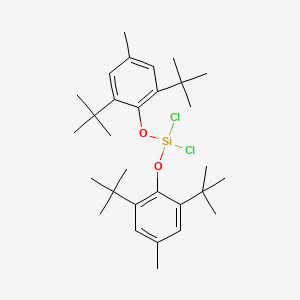
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a silicon atom, which is also bonded to two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with silicon tetrachloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms with phenoxy groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Modified phenoxy groups with altered oxidation states.
科学研究应用
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective agent for sensitive biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用机制
The mechanism of action of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane involves the interaction of its phenoxy groups with various molecular targets. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The silicon atom serves as a central scaffold, allowing for the attachment of different functional groups and facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of 2,6-di-tert-butyl-4-methylphenoxy groups.
Dichlorodimethylsilane: Contains methyl groups instead of phenoxy groups.
Dichlorobis(2,6-di-tert-butylphenoxy)silane: Lacks the methyl group on the phenoxy rings.
Uniqueness
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the 2,6-di-tert-butyl-4-methylphenoxy groups, which provide enhanced steric protection and stability. This makes it particularly useful in applications where stability and resistance to degradation are critical.
属性
CAS 编号 |
88330-99-8 |
|---|---|
分子式 |
C30H46Cl2O2Si |
分子量 |
537.7 g/mol |
IUPAC 名称 |
dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C30H46Cl2O2Si/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)33-35(31,32)34-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3 |
InChI 键 |
BRFNJVLAMHAKST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

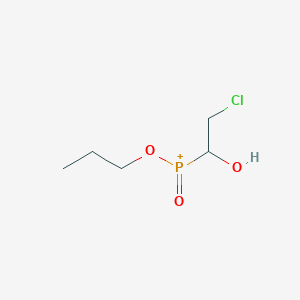
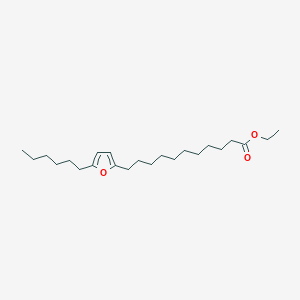
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
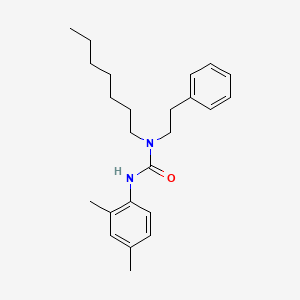
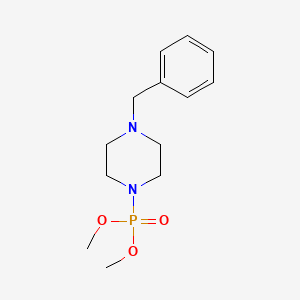
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
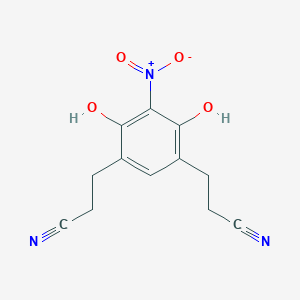
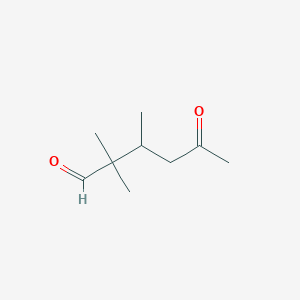
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
